
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine is a compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via a Pd-catalyzed amination reaction . The reaction conditions often include the presence of a Pd(dba)2/BINAP catalytic system, which facilitates the formation of the desired product in good to high yields .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridine derivatives.
Scientific Research Applications
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and electronic properties, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bis(pyridin-2-yl)amine: A flexible bidentate ligand widely used in supramolecular chemistry and catalysis.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A terdentate ligand with applications in coordination chemistry and material science.
Uniqueness
3-(4,6-Bis(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and lipophilic properties.
Properties
Molecular Formula |
C10H10F6N2 |
|---|---|
Molecular Weight |
272.19 g/mol |
IUPAC Name |
3-[4,6-bis(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C10H10F6N2/c11-9(12,13)6-4-7(2-1-3-17)18-8(5-6)10(14,15)16/h4-5H,1-3,17H2 |
InChI Key |
CGMGXZIBIAWWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCCN)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


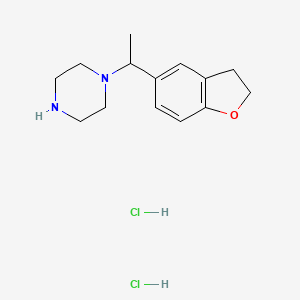
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
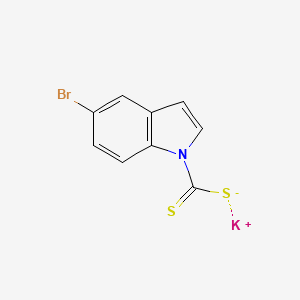
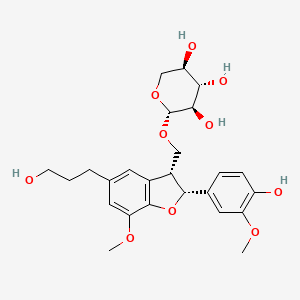
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)
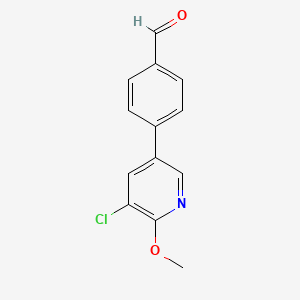
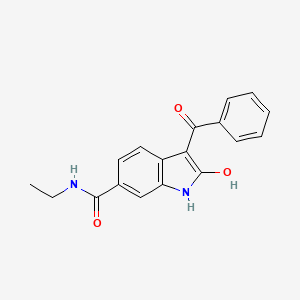
![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)

![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
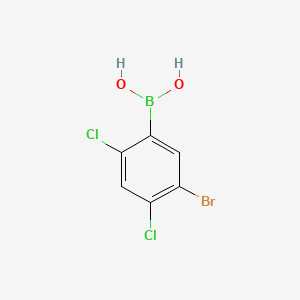

![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)

